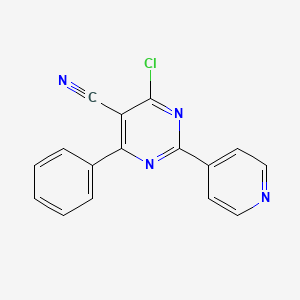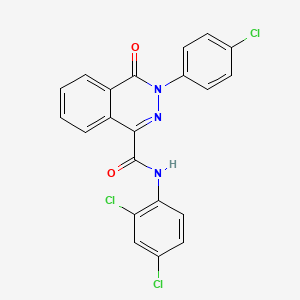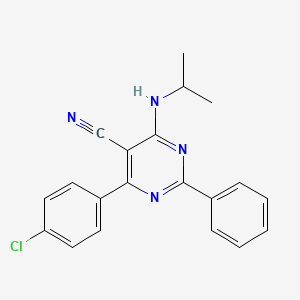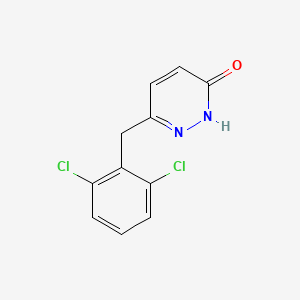![molecular formula C21H19Cl2NO B3035462 2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 321432-73-9](/img/structure/B3035462.png)
2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, storage conditions, and safety information. For “2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol”, it has a molecular weight of 220.1 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
- Derivatives of 1,2-diphenyl-2-aminoethanol, which is structurally related to 2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol, have been synthesized and applied in enantioselective reactions, such as the borane reduction of propiophenone, demonstrating the relationship between catalyst structure and enantioselectivity (Jia Yao-zhong et al., 2010).
Synthesis of Chiral Intermediates
- A specific derivative, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is a vital chiral intermediate for the synthesis of the drug Ticagrelor, was efficiently produced using a ketoreductase. This process is noted for its high conversion rate, enantiomeric purity, and suitability for industrial applications (Xiang Guo et al., 2017).
Asymmetric Catalysis
- Copper-Schiff base complexes derived from 1,2-diphenyl-2-amino-ethanol have been synthesized and used to catalyze asymmetric cyclopropanation reactions, achieving high enantioselectivities (Changsheng Jiang et al., 2002).
Pharmaceutical Research
- A derivative, 2[ [3-(2,3-Dichlorophenoxy)propyl]amino]ethanol, was identified as a potent inducer of apoptosis in cancer cells, with higher effectiveness in cancer cells than in normal human fibroblasts. This compound shows promise as a new anticancer agent (Shuhong Wu et al., 2004).
Biotransformation and Biocatalysis
- A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding chiral alcohol with high stereoselectivity was isolated, offering a novel route for the synthesis of chiral intermediates (Yan-Li Miao et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-12-11-16(13-20(19)23)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRJFDLGXIEFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3035394.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3035398.png)
![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)